Cas no 168686-47-3 (5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one)

5-Butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolopyrimidine core with a butyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The triazolopyrimidine scaffold is known for its bioactivity, particularly in medicinal chemistry, where it serves as a precursor for compounds with potential antimicrobial, anti-inflammatory, or kinase inhibitory effects. The butyl side chain enhances lipophilicity, improving membrane permeability and bioavailability. Its synthetic versatility allows for further functionalization, enabling the development of targeted derivatives. The compound’s stability and well-defined reactivity profile make it suitable for scalable synthesis and industrial applications.
5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one structure
168686-47-3 structure
Product Name:5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one
CAS No:168686-47-3
MF:C9H12N4O
MW:192.217781066895
CID:4611056
PubChem ID:18996564
Update Time:2025-06-08

5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    • 5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one
    • Inchi: 1S/C9H12N4O/c1-2-3-4-7-5-8(14)13-9(12-7)10-6-11-13/h5-6H,2-4H2,1H3,(H,10,11,12)
    • InChI Key: AWSBUPZHHVAQGZ-UHFFFAOYSA-N
    • SMILES: C12=NC=NN1C(=O)C=C(CCCC)N2

5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1689123-0.05g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
0.05g
$212.0 2023-11-13
Enamine
EN300-1689123-0.1g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
0.1g
$317.0 2023-11-13
Enamine
EN300-1689123-0.25g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
0.25g
$452.0 2023-11-13
Enamine
EN300-1689123-0.5g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
0.5g
$713.0 2023-11-13
Enamine
EN300-1689123-1.0g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
1g
$914.0 2023-06-04
Enamine
EN300-1689123-2.5g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
2.5g
$1791.0 2023-11-13
Enamine
EN300-1689123-5.0g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
5g
$2650.0 2023-06-04
Enamine
EN300-1689123-10.0g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
10g
$3929.0 2023-06-04
Enamine
EN300-1689123-1g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
1g
$914.0 2023-11-13
Enamine
EN300-1689123-5g
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
168686-47-3 95%
5g
$2650.0 2023-11-13

Additional information on 5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one

5-Butyl-4H,7H-1,2,4-Triazolo[1,5-a]Pyrimidin-7-One (CAS No. 168686-47-3): An Overview

5-Butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one (CAS No. 168686-47-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

The chemical structure of 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one features a triazolopyrimidine core with a butyl substituent at the 5-position. This specific substitution pattern contributes to the compound's stability and bioavailability, making it an attractive candidate for drug development. Recent studies have highlighted the importance of this compound in various therapeutic areas, particularly in the treatment of viral infections and cancer.

In the realm of antiviral research, 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one has shown promising results against several viral pathogens. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes and pathways. This makes 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one a valuable lead compound for the development of new antiviral agents.

Beyond its antiviral properties, 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute in 2022 revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves induction of apoptosis through the modulation of cellular signaling pathways such as p53 and Bcl-2. These findings suggest that 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one could be a promising candidate for further preclinical and clinical evaluation as an anticancer drug.

The pharmacokinetic properties of 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one have also been extensively studied to ensure its suitability for therapeutic use. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Additionally, preclinical toxicity studies have indicated that 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one has a favorable safety profile with minimal adverse effects at therapeutic doses.

In conclusion, 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one (CAS No. 168686-47-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the fields of antiviral and anticancer therapy. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd